molecular formula C18H12O B14436076 Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- CAS No. 962-32-3

Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-

Cat. No.: B14436076
CAS No.: 962-32-3
M. Wt: 244.3 g/mol
InChI Key: APIRAYPNDXRJBP-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-: is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- typically involves the reaction of anthracene derivatives with epoxidizing agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid to facilitate the formation of the oxirene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions but optimized for higher yields and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may include acidic or basic catalysts.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

    Benz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but lacking the oxirene ring.

    Anthracene: A simpler aromatic compound that serves as a precursor to more complex derivatives.

    Epoxides: Compounds with an oxirane ring that share some chemical reactivity with Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)-.

Uniqueness: Benz(3,4)anthra(1,2-b)oxirene, 1a,11b-dihydro-, (1aS)- is unique due to its fused oxirene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

962-32-3

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

(2R,4S)-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene

InChI

InChI=1S/C18H12O/c1-2-6-12-10-16-15(9-11(12)5-1)13-7-3-4-8-14(13)17-18(16)19-17/h1-10,17-18H/t17-,18+/m0/s1

InChI Key

APIRAYPNDXRJBP-ZWKOTPCHSA-N

Isomeric SMILES

C1=CC=C2C=C3C4=CC=CC=C4[C@H]5[C@@H](C3=CC2=C1)O5

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5C(C3=CC2=C1)O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.